

An In-depth Technical Guide to Diethyl 4,4-difluoroheptanedioate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl 4,4-difluoroheptanedioate*

Cat. No.: *B1313080*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4,4-difluoroheptanedioate is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of geminal fluorine atoms on a carbon chain can significantly alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the molecular structure, properties, and, due to the limited publicly available experimental data, a representative synthetic protocol and predicted spectroscopic data for **diethyl 4,4-difluoroheptanedioate**.

Molecular Structure and Properties

Diethyl 4,4-difluoroheptanedioate is a seven-carbon dicarboxylic acid ester with two fluorine atoms attached to the C4 position. The presence of the electron-withdrawing fluorine atoms influences the molecule's polarity and conformational preferences.

Table 1: Physicochemical Properties of **Diethyl 4,4-difluoroheptanedioate**

Property	Value	Reference
CAS Number	22515-16-8	[1] [2]
Molecular Formula	C ₁₁ H ₁₈ F ₂ O ₄	[1]
Molecular Weight	252.26 g/mol	[1] [2]
IUPAC Name	Diethyl 4,4-difluoroheptanedioate	[2]
Synonyms	Diethyl 4,4-difluoropimelate, 4,4-Difluoroheptanedioic acid diethyl ester	[1] [2] [3]
Boiling Point	108 °C at 3 mmHg	[1] [4]
Density	1.106 ± 0.06 g/cm ³ (Predicted)	[4]
Refractive Index	1.4150 (Predicted)	[4]
Appearance	Colorless to light yellow liquid	[3]
Solubility	Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water. [3]	[3]

Table 2: Structural Identifiers

Identifier	Value
Canonical SMILES	CCOC(=O)CCC(F)(F)CCC(=O)OCC
InChI	InChI=1S/C11H18F2O4/c1-3-16-9(14)5-7-11(12,13)8-6-10(15)17-4-2/h3-8H2,1-2H3
InChIKey	XUOBVVMKXUPPEW-UHFFFAOYSA-N

Hypothetical Experimental Protocol: Synthesis of Diethyl 4,4-difluoroheptanedioate

Due to the absence of a specific, publicly documented synthesis protocol for **diethyl 4,4-difluoroheptanedioate**, the following is a representative experimental procedure based on general methods for the synthesis of gem-difluorinated compounds. This protocol is for illustrative purposes and would require optimization.

Reaction Scheme:

Materials:

- Diethyl 4-oxoheptanedioate
- Diethylaminosulfur trifluoride (DAST)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Reflux condenser
- Ice bath
- Separatory funnel
- Rotary evaporator

- Silica gel for column chromatography

Procedure:

- Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an argon inlet is charged with diethyl 4-oxoheptanedioate (1 equivalent) dissolved in anhydrous dichloromethane (100 mL).
- Fluorination: The solution is cooled to 0 °C in an ice bath. Diethylaminosulfur trifluoride (DAST) (2.2 equivalents) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
- Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL).
- Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure **diethyl 4,4-difluoroheptanedioate**.

Predicted Spectroscopic Data

As experimental spectra are not readily available in the public domain, the following tables present predicted spectroscopic data based on the molecular structure.

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.14	Quartet	4H	-OCH ₂ CH ₃
2.45	Triplet	4H	-C(=O)CH ₂ CH ₂ -
2.10 - 2.25	Multiplet	4H	-CH ₂ CF ₂ CH ₂ -
1.26	Triplet	6H	-OCH ₂ CH ₃

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment
171.5	-C=O
121.8 (triplet, J ≈ 240 Hz)	-CF ₂ -
61.0	-OCH ₂ CH ₃
35.5 (triplet, J ≈ 25 Hz)	-CH ₂ CF ₂ -
28.0	-C(=O)CH ₂ -
14.0	-OCH ₂ CH ₃

Table 5: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity
-95 to -115	Triplet

Table 6: Predicted Mass Spectrometry Data (EI-MS)

m/z	Predicted Fragment
252	$[\text{M}]^+$
207	$[\text{M} - \text{OEt}]^+$
183	$[\text{M} - \text{CO}_2\text{Et}]^+$
129	$[\text{CF}_2(\text{CH}_2)_2\text{COOEt}]^+$

Table 7: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2880	Medium	C-H stretch (alkyl)
1735	Strong	C=O stretch (ester)
1250-1050	Strong	C-F stretch
1180-1030	Strong	C-O stretch (ester)

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for its analysis.

Caption: Ball-and-stick model of **Diethyl 4,4-difluoroheptanedioate**.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for synthesis and analysis.

Conclusion

Diethyl 4,4-difluoroheptanedioate represents an interesting building block for the development of novel fluorinated molecules. While detailed experimental data in the public domain is scarce, this guide provides a summary of its known properties and a predictive overview of its synthesis and spectroscopic characteristics. The provided hypothetical protocols and data serve as a starting point for researchers interested in the synthesis and application of this and related gem-difluorinated compounds. Further experimental validation is necessary to confirm the presented data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 22515-16-8 Cas No. | Diethyl 4,4-difluoroheptanedioate | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. Diethyl 4,4-difluoropimelate, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diethyl 4,4-difluoroheptanedioate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313080#diethyl-4-4-difluoroheptanedioate-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com